molecular formula C8H9NO4 B033391 1-(4-Nitrophenyl)ethane-1,2-diol CAS No. 88057-19-6

1-(4-Nitrophenyl)ethane-1,2-diol

Cat. No.: B033391
CAS No.: 88057-19-6
M. Wt: 183.16 g/mol
InChI Key: YOJHBFHEOQUUAR-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a nitro group attached to a phenyl ring and a diol functional group.

Scientific Research Applications

  • Biological Studies : "1-(2′-Nitrophenyl)-1,2-ETHANEDIOL" moiety is used in biological studies, particularly in the creation of photosensitive fatty acid precursors for arachidonic acid research (Jie et al., 1997).

  • Pharmaceutical Applications : A cycloadduct, "(E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one," derived from a related compound, has potential applications in pharmaceuticals (Kariuki et al., 2022).

  • Chemical Synthesis and Analysis : Various studies involve the reaction of related compounds, such as "1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane," with different bases in aprotic solvents, highlighting its relevance in chemical synthesis and analysis (Jarczewski et al., 1986).

  • Material Science and Engineering : The study of the physical properties of related compounds, such as "1,2-di-(p-XC6H4)ethanes," contributes to material science, particularly in understanding molecular dynamics and vibrational spectra (Kamalova et al., 2001).

  • Catalysis Research : Research involving "1-methoxy-2,4-(nitrophenyl)-ethane" in palladium-catalyzed hydrogenation explores advancements in catalysis and chemical engineering (Glavanović & Zrnčević, 1999).

  • Photochemistry : The photochemical C-P bond cleavage of "p-nitrobenzylphosphonate ions" leads to the formation of products including "1,2-bis(4-nitrophenyl)ethane," signifying its role in photochemical studies (Okamoto et al., 1987).

  • Solvent Extraction and Separation : The effectiveness of selective solvents in separating compounds like "1-Bromo-2-(p-nitrophenoxy)ethane" from similar substances is crucial for producing high-quality chemical products (Liu Qiao-yun, 2004).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)ethane-1,2-diol can be synthesized through several methodsThe reaction typically requires controlled conditions, including specific temperatures and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes followed by purification steps to isolate the compound. The use of advanced techniques such as chromatography and crystallization helps achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common

Properties

IUPAC Name

1-(4-nitrophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJHBFHEOQUUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399497
Record name 1-(4-nitrophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88057-19-6
Record name 1-(4-nitrophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl 2-(4-nitrophenyl)-2-oxoacetate (10.0 g, 47.8 mmol) in ethanol (100 mL) was slowly added sodium borohydride (4.54 g, 119.5 mmol) at 0° C. After the addition was completed, the reaction mixture was allowed to warm to RT and stirred for 12 h. The reaction was quenched by acetone (10 mL) and concentrated. The residue was purified by silica gel column chromatography (dichloromethane/methanol=5/1) to afford the title compound (8.0 g, 87%) as a brown solid. MS (ES+) C8H9NO4 requires: 183, found: 184 [M+H]+.
Quantity
10 g
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reactant
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4.54 g
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reactant
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100 mL
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solvent
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Yield
87%

Synthesis routes and methods II

Procedure details

7 ml of a 1.0M tetrahydrofuran solution of diborane-tetrahydrofuran complex were added, at 0° C. under a stream of nitrogen, to a solution of 0.5 g of crude 4-nitrophenylglyoxylic acid in tetrahydrofuran, and the resulting mixture was stirred overnight at room temperature. The reaction mixture was poured into ice-water and extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The solvent was distilled off, to give 0.56 g (quantitative yield) of 1-(4-nitrophenyl)-1,2-ethanediol as a crude product.
[Compound]
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crude product
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0 (± 1) mol
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[Compound]
Name
ice water
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0 (± 1) mol
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0.5 g
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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